molecular formula C23H19N3O5S2 B12151904 Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12151904
M. Wt: 481.5 g/mol
InChI Key: IUPCWIJMRYCESW-UHFFFAOYSA-N
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Description

Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a unique combination of furan, thieno[2,3-d]pyrimidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and benzoate groups. Key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan group: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the benzoate moiety: This is typically done through esterification reactions using methyl benzoate and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups will produce the corresponding alcohols.

Scientific Research Applications

Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The furan and thieno[2,3-d]pyrimidine moieties may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate: This compound is unique due to its specific combination of functional groups.

    Other thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core but may differ in their substituents and overall structure.

    Furan derivatives: Compounds containing the furan ring are similar but may lack the additional complexity provided by the thieno[2,3-d]pyrimidine and benzoate groups.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Biological Activity

Methyl 4-[({[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H19N3O5S2C_{23}H_{19}N_{3}O_{5}S_{2} with a molecular weight of 481.5 g/mol. The compound features a furan moiety, a thieno[2,3-d]pyrimidine core, and a benzoate group, contributing to its diverse chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC23H19N3O5S2
Molecular Weight481.5 g/mol
IUPAC Namemethyl 4-[...amino]benzoate
InChI KeyIUPCWIJMRYCESW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno[2,3-d]pyrimidine core through cyclization under acidic or basic conditions.
  • Introduction of the furan group via coupling reactions.
  • Attachment of the benzoate moiety through esterification reactions using methyl benzoate and suitable catalysts .

The precise mechanism of action remains partially understood; however, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors. The functional groups present in the furan and thieno[2,3-d]pyrimidine moieties may play crucial roles in binding to these targets .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

Anticancer Properties

Studies have shown that compounds containing furan and thieno[2,3-d]pyrimidine moieties exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated moderate to strong antiproliferative effects in human leukemia cell lines .

Mechanistic Insights

Research on similar compounds suggests that their anticancer activity may be linked to their ability to induce cell cycle arrest and apoptosis in cancer cells. The interaction with specific protein targets involved in cell division and survival pathways is crucial for their efficacy .

Case Studies

  • Antiproliferative Activity : A study investigated the effects of thiazolidinone compounds containing furan moieties on leukemia cell lines. These compounds exhibited dose-dependent antiproliferative effects, indicating potential therapeutic applications for Methyl 4-[...benzoate] derivatives .
  • Structure–Activity Relationship (SAR) : Another research focused on optimizing structural features of related compounds to enhance their anticancer potency. Modifications in the molecular structure were correlated with improved binding affinity to target proteins involved in cancer progression .

Properties

Molecular Formula

C23H19N3O5S2

Molecular Weight

481.5 g/mol

IUPAC Name

methyl 4-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C23H19N3O5S2/c1-3-10-26-21(28)19-16(17-5-4-11-31-17)12-32-20(19)25-23(26)33-13-18(27)24-15-8-6-14(7-9-15)22(29)30-2/h3-9,11-12H,1,10,13H2,2H3,(H,24,27)

InChI Key

IUPCWIJMRYCESW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2CC=C

Origin of Product

United States

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